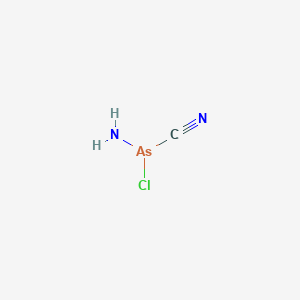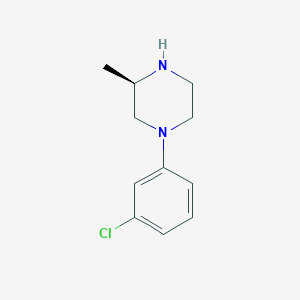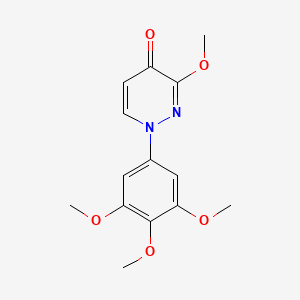![molecular formula C12H29NOSi2 B12556352 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine CAS No. 144052-74-4](/img/structure/B12556352.png)
1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a pentamethyldisiloxanyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine typically involves the reaction of pyrrolidine with a suitable siloxane precursor. One common method is the hydrosilylation of an allyl-substituted pyrrolidine with pentamethyldisiloxane in the presence of a platinum catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of robust catalysts and optimized reaction conditions is crucial to achieving high purity and minimizing by-products.
化学反応の分析
Types of Reactions: 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the siloxane moiety or the pyrrolidine ring.
Substitution: Nucleophilic substitution reactions can occur at the silicon atoms or the pyrrolidine nitrogen.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol or silanone derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidine ring.
科学的研究の応用
1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in organosilicon chemistry.
Biology: The compound can be employed in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of advanced materials, such as silicone-based polymers and coatings.
作用機序
The mechanism of action of 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine involves its interaction with specific molecular targets. The siloxane moiety can enhance the lipophilicity of the compound, facilitating its passage through biological membranes. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Pyrrolidine: A simpler analog without the siloxane group, used widely in medicinal chemistry.
Pentamethyldisiloxane: A siloxane compound without the pyrrolidine ring, used in materials science.
N-Methylpyrrolidine: A methyl-substituted pyrrolidine with different chemical properties.
Uniqueness: 1-[3-(Pentamethyldisiloxanyl)propyl]pyrrolidine is unique due to the combination of the pyrrolidine ring and the siloxane group. This dual functionality imparts distinct chemical and physical properties, making it valuable for specialized applications that require both organic and silicon-based characteristics.
特性
CAS番号 |
144052-74-4 |
|---|---|
分子式 |
C12H29NOSi2 |
分子量 |
259.53 g/mol |
IUPAC名 |
dimethyl-(3-pyrrolidin-1-ylpropyl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C12H29NOSi2/c1-15(2,3)14-16(4,5)12-8-11-13-9-6-7-10-13/h6-12H2,1-5H3 |
InChIキー |
YFPCFMCOUPSEHQ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)O[Si](C)(C)CCCN1CCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Dodecyl-4-[2-(pyridin-4-YL)ethenyl]pyridin-1-ium bromide](/img/structure/B12556273.png)
![3-[2-(1,3-Benzothiazol-2-yl)ethenyl]-6-chloro-4H-1-benzopyran-4-one](/img/structure/B12556286.png)


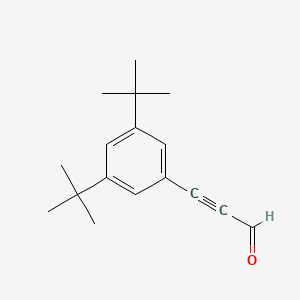
![4-[(2,6-Diaminopyrimidin-4-yl)methyl]-2,6-dimethoxyphenol](/img/structure/B12556315.png)
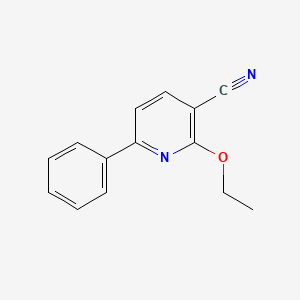
![4'-Methoxy-N-(4-methylphenyl)-N-phenyl[1,1'-biphenyl]-4-amine](/img/structure/B12556334.png)
